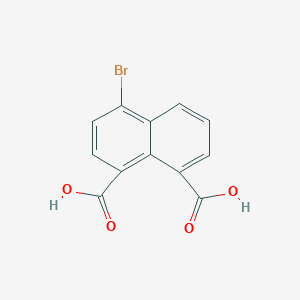

4-Bromonaphthalene-1,8-dicarboxylic acid

Beschreibung

4-Bromonaphthalene-1,8-dicarboxylic acid (CAS: Not explicitly provided; inferred from ) is a brominated derivative of naphthalene dicarboxylic acid. Its anhydride form, 4-bromonaphthalene-1,8-dicarboxylic anhydride (CAS: Not listed; molecular formula: C₁₂H₅BrO₃, MW: 277.08), is a white/grayish crystalline solid with a melting point >210°C (222°C) . It is sparingly soluble in water but dissolves in concentrated nitric acid and dilute alkali, forming sodium salts. The compound exhibits toxicity and strong skin irritation, necessitating careful handling .

Eigenschaften

CAS-Nummer |

7267-05-2 |

|---|---|

Molekularformel |

C12H7BrO4 |

Molekulargewicht |

295.08 g/mol |

IUPAC-Name |

4-bromonaphthalene-1,8-dicarboxylic acid |

InChI |

InChI=1S/C12H7BrO4/c13-9-5-4-8(12(16)17)10-6(9)2-1-3-7(10)11(14)15/h1-5H,(H,14,15)(H,16,17) |

InChI-Schlüssel |

AFYQWQXJIMCQBQ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)Br |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Naphthalene-1,8-dicarboxylic Acid (CAS: 518-05-8)

- Structure: Non-brominated parent compound with carboxylic acid groups at positions 1 and 7.

- Properties : Molecular weight 216.19 (acid form) . Acts as a metabolite in acenaphthylene degradation by Rhizobium sp., indicating biodegradability .

- Applications : Used in coordination chemistry (e.g., dysprosium complexes for thermally stable materials) and as a component in polyglycidyl compounds for polymer synthesis .

- Safety : Lower toxicity compared to brominated derivatives, as it is a natural degradation product .

Naphthalene-1,4-dicarboxylic Acid (CAS: 605-70-9)

4,5-Dibromonaphthalene-1,8-dicarboxylic Acid (CAS: 13577-26-9)

- Structure : Dibrominated derivative with Br at positions 4 and 5.

- Properties: Higher molecular weight due to two bromine atoms. Expected lower solubility in polar solvents compared to non-brominated analogs.

- Applications : Likely serves as an intermediate in synthesizing halogenated polymers or pharmaceuticals.

5-Bromonaphthalene-1,4-dicarboxylic Acid (CAS: 51934-39-5)

- Structure : Bromine at position 5; carboxylic acids at 1 and 4.

- Properties : Similar molecular weight to 4-bromo-1,8 isomer but distinct substitution pattern.

- Reactivity : Bromine at position 5 may enhance electrophilic substitution reactions compared to 1,8 derivatives.

4-Nitronaphthalene-1,8-dicarboxylic Anhydride

- Structure : Nitro group at position 4; anhydride form.

- Properties : Higher reactivity due to electron-withdrawing nitro group. Requires careful handling under GHS guidelines .

Comparative Data Table

Key Findings

Structural Influence on Properties : Bromine substitution increases molecular weight and hydrophobicity, reducing water solubility. Positional isomerism (1,8 vs. 1,4) alters chemical reactivity and application suitability .

Reactivity : Brominated derivatives are more reactive in electrophilic substitutions, while anhydrides exhibit higher reactivity toward nucleophiles .

Applications: Non-brominated 1,8-dicarboxylic acid is used in biodegradable systems and polymers, whereas brominated/anhydride forms are specialized synthetic intermediates .

Safety: Brominated compounds and anhydrides pose higher toxicity and irritation risks compared to non-halogenated analogs .

Vorbereitungsmethoden

Alkali Metal Salt Bromination

The foundational innovation in modern synthesis involves brominating the di-alkali metal salt of 1,8-naphthalic acid in aqueous media. As detailed in US Patent 4,033,986, this method dissolves 1,8-naphthalic acid anhydride in hot potassium hydroxide (preferred for superior solubility), forming the dipotassium salt. Subsequent bromination at pH 7.2–7.8 with sodium bromide and hypochlorite achieves near-quantitative conversion (Table 1).

Table 1: Representative Bromination Conditions and Outcomes

Critical to this process is maintaining pH 6.5–9.5 to prevent chlorination byproducts, as hypochlorite alone would preferentially form 4-chloro derivatives. Phosphoric acid serves as the optimal pH buffer due to its stability in the target range.

Hypohalite-Mediated Bromination

An alternative approach substitutes molecular bromine with hypohalite-generated brominating agents. Chlorine gas introduced into an alkaline solution containing bromide ions produces hypobromite in situ, which selectively brominates the naphthalene ring at the 4-position. This method reduces handling risks associated with liquid bromine while achieving comparable yields (77–85%).

Indirect Methods from Naphthalene Precursors

Tetracarboxylic Acid Derivatives

US Patent 3,163,659 discloses a route through 1,4,5,8-naphthalene-tetracarboxylic acid, which undergoes regioselective bromination at the 4- and 5-positions under acidic conditions. While primarily yielding dibromo products, this method highlights the challenges of over-bromination when using electron-rich precursors. Reaction at pH 5–6 with bromine in aqueous sodium acetate produces 4,5-dibromonaphthalene-1,8-dicarboxylic acid anhydride (Table 2), illustrating the need for precise stoichiometry to prevent polybromination.

Table 2: Dibromination Outcomes from Tetracarboxylic Acid

| Precursor (g) | Solvent System | Br₂ (g) | Yield (g) | Product Purity (%) |

|---|---|---|---|---|

| 800 | H₂O/NaOH (22%) | 1000 | 368 | 95–98 |

Acenaphthene-Based Synthesis

Early industrial routes oxidized brominated acenaphthene derivatives, as exemplified by Okada et al.’s method using potassium permanganate in sulfuric acid. Though obsolete due to low atom economy, these approaches achieved 60–70% yields but required costly oxidants and generated heavy metal waste.

Comparative Analysis of Methodologies

Table 3: Efficiency Metrics Across Synthesis Routes

The direct bromination method’s superiority arises from its single-step protocol, minimized waste streams, and compatibility with continuous flow reactors. Hypohalite-mediated reactions further enhance safety by eliminating bromine gas emissions.

Optimization Strategies and Process Controls

pH and Temperature Profiling

Maintaining pH 7.2–7.8 during bromination suppresses dichloride formation, as demonstrated by nuclear magnetic resonance (NMR) studies of reaction intermediates. Below pH 6.5, protonation of hypobromite (BrO⁻) slows bromination kinetics, while above pH 9.5, competing hydrolysis reactions degrade the naphthalene core.

Temperature optimization between 20–25°C balances reaction rate and side product formation. Arrhenius analysis reveals an activation energy of 45 kJ/mol for the bromination step, justifying moderate heating to accelerate the process without compromising selectivity.

Purification Protocols

Post-bromination workup involves:

- Sodium bisulfite treatment to quench residual hypohalites

- Acidification to pH 1–2 with HCl to precipitate the anhydride

- Recrystallization from ethanol/water mixtures (3:1 v/v)

High-performance liquid chromatography (HPLC) data confirm that this sequence reduces unconverted starting material to <0.5% while recovering 92% of product.

Q & A

Q. What are the key physicochemical properties of 4-Bromonaphthalene-1,8-dicarboxylic acid and its derivatives?

The compound and its anhydride form exhibit distinct properties critical for experimental design:

- Molecular formula : C₁₂H₅BrO₃ (anhydride form) .

- Melting point : >210°C (222°C for anhydride) .

- Solubility : Insoluble in water; soluble in concentrated nitric acid, dilute alkali (forming salts), and polar aprotic solvents like dimethylformamide .

- Density : 1.454 g/cm³ (related naphthalene-1,8-dicarboxylic acid) .

Methodological Note : Characterize purity via melting point analysis and solubility profiling. Use X-ray diffraction (XRD) for crystal structure confirmation, as demonstrated in anhydride polymorph studies .

Q. How is 4-Bromonaphthalene-1,8-dicarboxylic anhydride synthesized?

The anhydride is typically synthesized via bromination of naphthalene-1,8-dicarboxylic acid precursors. Key steps include:

- Bromination : Introduce bromine at the 4-position of the naphthalene ring under controlled conditions .

- Cyclization : Acid-catalyzed dehydration to form the anhydride, monitored by FT-IR for carbonyl group validation (C=O stretching at ~1770 cm⁻¹) .

Experimental Design : Optimize reaction temperature (e.g., 160°C hydrothermal synthesis) and catalysts (e.g., MoO₃ or Mn(Ac)₂) for coordination polymer applications .

Q. What analytical techniques are used to identify metabolites or degradation products of this compound?

- Chromatography : HPLC and TLC for separation; GC-MS for volatile derivatives .

- Spectroscopy : Fluorescence titration to monitor pH-dependent cyclization (e.g., anhydride formation at pH <6) .

- Mass Spectrometry : Confirm molecular ions (e.g., m/z 277.08 for anhydride) and fragmentation patterns .

Data Contradiction Analysis : Discrepancies in metabolite identification (e.g., salicylate vs. catechol intermediates) require cross-validation with enzyme assays (e.g., catechol 1,2-dioxygenase activity) .

Advanced Research Questions

Q. How does this compound participate in microbial degradation pathways?

- Fluoranthene Degradation : Mycobacterial strains (e.g., Mycobacterium sp. AP1) metabolize fluoranthene via 7,8-dioxygenation, yielding naphthalene-1,8-dicarboxylic acid as a key intermediate .

- Acenaphthene Assimilation : Acinetobacter spp. hydroxylate acenaphthene to acenaphthenequinone, which hydrolyzes to the dicarboxylic acid before entering the TCA cycle .

Methodological Insight : Use isotopic labeling (e.g., ¹³C) to trace carbon flow and enzyme inhibition assays to validate pathway steps .

Q. How can computational methods elucidate reaction mechanisms, such as pH-dependent cyclization?

- Ab Initio Studies : Model proton transfer and oxygen alignment during cyclization of the dicarboxylic acid to the anhydride. Transition states are identified using Gaussian software .

- pH-Kinetic Profiling : Fit experimental data (e.g., equilibrium constants for AH₂ → anhydride) to computational predictions .

Application : Predict optimal pH ranges (e.g., <3.5) for anhydride stability in aqueous solutions .

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

- Coordination Sites : The rigid, conjugated structure of the anhydride allows for diverse coordination with metals (e.g., Mn²⁺, Mo⁶+) .

- Polymorph Control : Hydrothermal synthesis yields monoclinic (P21/c) or orthorhombic (Pbca) crystal structures, affecting MOF porosity .

Experimental Tip : Characterize MOFs via single-crystal XRD and BET surface area analysis to assess structural and functional properties .

Q. How can researchers reconcile contradictions in reported metabolic pathways across bacterial strains?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.